7-(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
7-(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C16H15FN6O2 and its molecular weight is 342.334. The purity is usually 95%.
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Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
Compounds with structures similar to 7-(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione have been designed as potential multitarget drugs for neurodegenerative diseases. These compounds exhibit dual-target-directed activity, combining adenosine receptor (AR) antagonistic activity with blockade of monoamine oxidase B (MAO-B). This dual action is promising for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, with potential advantages over single-target therapeutics. The design of these compounds involves systematic modifications to improve water solubility and enhance multi-target activity, with some showing triple-target inhibition including potent dual-target-directed A1/A2A adenosine receptor antagonists (Brunschweiger et al., 2014).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
New derivatives with structures related to this compound have been synthesized and tested for their potential in treating various diseases. These compounds have shown promising results in vitro for anticancer, anti-HIV-1, and antimicrobial activities. Specific compounds exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines. Additionally, moderate anti-HIV-1 activity and significant antimicrobial effectiveness against pathogens like P. aeruginosa, P. vulgaris, and S. aureus were observed, highlighting their potential as new therapeutic agents (Ashour et al., 2012).
Potential Antidepressant Agents
A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, structurally related to this compound, were synthesized and evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity. Preliminary pharmacological studies revealed potential antidepressant and anxiolytic activities in vivo, suggesting these compounds as promising candidates for the treatment of depression and anxiety disorders (Zagórska et al., 2016).
Crystal Structure and Molecular Characterization
Detailed molecular structure and characterization studies of benzyl derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, closely related to the core structure of this compound, have been conducted. These studies provide insights into the chemical properties, stability, and potential interaction mechanisms of these compounds, which are crucial for further development and application in therapeutic contexts. The research emphasizes the development of efficient methodologies for synthesizing these compounds with high purity and yield, contributing to the advancement of medicinal chemistry (Hwang et al., 2017).
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-9-7-22-12-13(18-15(22)20-19-9)21(2)16(25)23(14(12)24)8-10-5-3-4-6-11(10)17/h3-6H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHNDIAMEZWJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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